Cas no 31009-03-7 (7-fluoroquinoline-4-carboxylic acid)

7-fluoroquinoline-4-carboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- 7-fluoroquinoline-4-carboxylic acid
- CS-0187965
- AMY26423
- AS-41958
- SCHEMBL7370900
- 7-FLUOROQUINOLINE-4-CARBOXYLICACID
- 31009-03-7
- DB-229626
- 78202-45-6
- MFCD20642371
- 4-Quinolinecarboxylic acid, 7-fluoro-
- SB67951
- A850680
- EN300-267695
- AKOS022971869
- DTXSID40594216
- ethyl 5-(chloromethyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate
-
- MDL: MFCD20642371
- Inchi: InChI=1S/C10H6FNO2/c11-6-1-2-7-8(10(13)14)3-4-12-9(7)5-6/h1-5H,(H,13,14)
- InChI Key: QIRLJMJLJXBUMP-UHFFFAOYSA-N
- SMILES: C1=CC2=C(C=CN=C2C=C1F)C(=O)O
Computed Properties
- Exact Mass: 191.03828
- Monoisotopic Mass: 191.03825660g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 234
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 50.2Ų
Experimental Properties
- Density: 1.431±0.06 g/cm3 (20 ºC 760 Torr),
- Solubility: Very slightly soluble (0.32 g/l) (25 º C),
- PSA: 50.19
7-fluoroquinoline-4-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB448561-250 mg |
7-Fluoroquinoline-4-carboxylic acid |
31009-03-7 | 250MG |
€398.00 | 2022-06-10 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ7291-1G |
7-fluoroquinoline-4-carboxylic acid |
31009-03-7 | 95% | 1g |
¥ 2,494.00 | 2023-04-13 | |
Enamine | EN300-267695-10.0g |
7-fluoroquinoline-4-carboxylic acid |
31009-03-7 | 10.0g |
$4949.0 | 2023-02-28 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ7291-5G |
7-fluoroquinoline-4-carboxylic acid |
31009-03-7 | 95% | 5g |
¥ 7,484.00 | 2023-04-13 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-CC900-50mg |
7-fluoroquinoline-4-carboxylic acid |
31009-03-7 | 95+% | 50mg |
455.0CNY | 2021-07-15 | |
Enamine | EN300-267695-1.0g |
7-fluoroquinoline-4-carboxylic acid |
31009-03-7 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-267695-0.05g |
7-fluoroquinoline-4-carboxylic acid |
31009-03-7 | 0.05g |
$407.0 | 2023-09-11 | ||
Alichem | A189006658-250mg |
7-Fluoroquinoline-4-carboxylic acid |
31009-03-7 | 95% | 250mg |
$185.12 | 2023-09-02 | |
A2B Chem LLC | AB42260-100mg |
7-Fluoroquinoline-4-carboxylic acid |
31009-03-7 | 95% | 100mg |
$165.00 | 2024-04-20 | |
A2B Chem LLC | AB42260-250mg |
7-Fluoroquinoline-4-carboxylic acid |
31009-03-7 | 95% | 250mg |
$271.00 | 2024-04-20 |
7-fluoroquinoline-4-carboxylic acid Related Literature
-
1. Au–Cu core–shell nanocube-catalyzed click reactions for efficient synthesis of diverse triazoles†Mahesh Madasu,Chi-Fu Hsia,Michael H. Huang Nanoscale, 2017,9, 6970-6974
-
Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285
-
Xiaowei Zhou,Guangming Wu,Jiandong Wu,Huiyu Yang,Jichao Wang,Guohua Gao Phys. Chem. Chem. Phys., 2014,16, 3973-3982
-
Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774
-
Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
Additional information on 7-fluoroquinoline-4-carboxylic acid
Introduction to 7-fluoroquinoline-4-carboxylic acid (CAS No. 31009-03-7)
7-fluoroquinoline-4-carboxylic acid, with the chemical identifier CAS No. 31009-03-7, is a fluorinated derivative of quinoline that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the quinolone family, a class of molecules known for their broad-spectrum antimicrobial properties. The introduction of a fluorine atom at the 7-position and a carboxylic acid group at the 4-position introduces unique electronic and steric properties, making it a versatile scaffold for drug design and development.
The structural features of 7-fluoroquinoline-4-carboxylic acid contribute to its potential as an intermediate in the synthesis of various pharmacologically active agents. The fluorine atom, being highly electronegative, can modulate the reactivity and binding affinity of the molecule, enhancing its interaction with biological targets. This property is particularly valuable in the development of antibiotics, anticancer agents, and other therapeutic compounds where precise molecular interactions are critical.
In recent years, there has been growing interest in quinolone derivatives due to their efficacy against resistant bacterial strains. The fluorine substitution in 7-fluoroquinoline-4-carboxylic acid enhances its stability against metabolic degradation, thereby prolonging its biological activity. This makes it an attractive candidate for further exploration in the synthesis of novel antibiotics capable of overcoming bacterial resistance mechanisms.
Moreover, 7-fluoroquinoline-4-carboxylic acid has been investigated as a building block for more complex molecules. Its carboxylic acid functionality allows for further derivatization, enabling the creation of ester or amide derivatives that can be incorporated into larger drug candidates. Such modifications can improve solubility, bioavailability, and target specificity, making this compound a valuable asset in medicinal chemistry libraries.
Recent studies have highlighted the role of fluorinated quinolones in anticancer therapy. The ability of 7-fluoroquinoline-4-carboxylic acid to interfere with DNA gyrase and topoisomerase II, key enzymes involved in bacterial replication, has been extended to human cancer cells. Preliminary research suggests that fluorinated quinolones can induce apoptosis in certain cancer cell lines by disrupting DNA replication and repair mechanisms. This opens up new avenues for developing targeted therapies against various types of cancer.
The synthesis of 7-fluoroquinoline-4-carboxylic acid typically involves multi-step organic reactions, starting from commercially available quinoline precursors. The introduction of the fluorine atom is often achieved through nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions. The subsequent formation of the carboxylic acid group can be accomplished via oxidation or hydrolysis of ester functionalities. These synthetic pathways have been optimized to ensure high yield and purity, making CAS No. 31009-03-7 readily accessible for research purposes.
In conclusion, 7-fluoroquinoline-4-carboxylic acid represents a promising compound in pharmaceutical research due to its structural versatility and biological activity. Its role as an intermediate in drug synthesis, along with its potential applications in antibiotic and anticancer therapies, underscores its importance in modern medicinal chemistry. As research continues to uncover new applications for this molecule, it is likely to remain a key player in the development of next-generation therapeutics.
31009-03-7 (7-fluoroquinoline-4-carboxylic acid) Related Products
- 908600-71-5(6-Fluoro-1H-indole-4-carboxylic acid)
- 885520-31-0(4-Fluoro-1H-indole-6-carboxylic Acid)
- 65678-03-7(TRANS-1,2-CYCLOHEPTANEDIOL)
- 1795487-03-4(methyl N-[1-(furan-3-yl)propan-2-yl]carbamate)
- 941203-88-9(2-(carbamoylmethyl)aminobenzamide)
- 7215-03-4(4-(azetidin-3-yl)benzonitrile)
- 1421449-84-4(2-({[1-(3,4-difluorobenzoyl)piperidin-4-yl]methyl}sulfanyl)pyridine)
- 2171980-08-6(1-{[1-(3-fluoro-4-methylphenyl)-1H-pyrazol-5-yl]sulfonyl}piperazine)
- 1545213-71-5(2-(4-aminoazepan-4-yl)acetamide)
- 2090722-64-6(3(2H)-Pyridazinone, 4-(2-furanyl)-2-methyl-5-(methylamino)-)
